molecular formula C8H3F4NO B060523 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate CAS No. 190774-52-8

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Cat. No.: B060523
CAS No.: 190774-52-8
M. Wt: 205.11 g/mol
InChI Key: XBTHHWYOEISJNF-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS: 190774-52-8) is a fluorinated aromatic isocyanate characterized by a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the meta position on the benzene ring. Its molecular formula is C₈H₃F₄NO, with a molecular weight of 221.11 g/mol .

Properties

IUPAC Name

2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTHHWYOEISJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N=C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369877
Record name 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-52-8
Record name 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

2-Fluoro-3-(trifluoromethyl)aniline+Phosgene2-Fluoro-3-(trifluoromethyl)phenyl isocyanate+HCl\text{2-Fluoro-3-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-3-(trifluoromethyl)aniline+Phosgene→2-Fluoro-3-(trifluoromethyl)phenyl isocyanate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent safety measures due to the toxic nature of phosgene. The process is optimized to maximize yield and minimize by-products. The reaction is typically conducted in a closed system to prevent the release of hazardous gases .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The incorporation of trifluoromethyl groups into drug molecules has been shown to enhance their pharmacological properties. The isocyanate group allows for the formation of urea derivatives, which are crucial in developing various pharmaceuticals. For instance, 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate has been utilized in synthesizing small molecule inhibitors targeting RIP1 kinase, a promising therapeutic target for inflammatory diseases and cancer .

Case Study: RIP1 Kinase Inhibitors
In a study focused on developing potent RIP1 kinase inhibitors, researchers employed this compound as a key intermediate. The synthesis involved reacting this compound with various amines to yield a series of urea derivatives that exhibited significant inhibitory activity against RIP1 kinase, demonstrating its potential in treating neurodegenerative diseases .

Material Science

Polymer Synthesis
The isocyanate functionality allows for the synthesis of polyurethanes and other polymeric materials. The unique properties imparted by the trifluoromethyl group can enhance thermal stability and chemical resistance in polymers.

PropertyPolyurethane Derived from this compound
Thermal StabilityHigh
Chemical ResistanceExcellent
FlexibilityModerate

This table summarizes the enhanced properties of polymers synthesized from this compound compared to traditional polyurethanes.

Agrochemicals

Pesticide Formulation
The incorporation of fluorinated compounds in agrochemicals can improve efficacy and environmental stability. This compound serves as a precursor for synthesizing various agrochemical agents that exhibit enhanced bioactivity against pests while minimizing environmental impact.

Specialty Chemicals

Synthesis of Fluorinated Building Blocks
This compound acts as a versatile reagent in synthesizing fluorinated building blocks for various applications in organic synthesis. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for creating complex molecular architectures.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the isocyanate (-NCO) group, making it highly reactive toward nucleophiles (e.g., amines, alcohols) in the synthesis of ureas, carbamates, and polyurethanes .
  • Applications : Primarily used as a building block in agrochemicals and pharmaceuticals. For example, it is a key intermediate in the synthesis of Broflanilide, a WHO-approved insecticide .

Synthesis :
A scalable industrial route involves multi-step reactions starting from 2-fluoro-3-nitrobenzoyl chloride and 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline, followed by condensation, reduction, alkylation, and bromination. This method achieves high yields (>90%) without cryogenic or extreme temperature conditions, making it cost-effective .

Structural and Functional Comparisons

The reactivity and applications of aromatic isocyanates are influenced by substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications Reactivity Notes
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate 190774-52-8 -F (ortho), -CF₃ (meta) 221.11 Agrochemical intermediates (e.g., Broflanilide) High electrophilicity due to dual electron-withdrawing groups; moderate steric hindrance .
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate 139057-86-6 -F (para), -CF₃ (meta) 221.11 Polymer crosslinking agents Lower steric hindrance than ortho-substituted analogs; faster reaction kinetics .
4-(Trifluoromethyl)phenyl isocyanate 1548-13-6 -CF₃ (para) 187.12 Polyurethane foams, coatings Less electrophilic than fluoro-substituted analogs; broader industrial use .
4-Chloro-3-(trifluoromethyl)phenyl isocyanate 327-78-6 -Cl (para), -CF₃ (meta) 237.56 Pharmaceutical intermediates Chlorine increases lipophilicity; slower hydrolysis vs. fluoro analogs .
4-Fluoro-3-methylphenyl isocyanate 351003-65-1 -F (para), -CH₃ (meta) 165.15 Specialty adhesives Methyl group introduces steric bulk; reduced reactivity compared to -CF₃ derivatives .
Reactivity and Selectivity
  • Electrophilicity :
    • The ortho-fluoro and meta-trifluoromethyl groups in This compound synergistically enhance -NCO reactivity, enabling efficient urea formation under mild conditions .
    • In contrast, 4-Fluoro-3-methylphenyl isocyanate exhibits lower reactivity due to the electron-donating methyl group .
  • Steric Effects :
    • Ortho-substituted derivatives (e.g., 2-Fluoro-3-(trifluoromethyl)) face steric hindrance, slowing reactions with bulky nucleophiles. Para-substituted analogs (e.g., 4-Fluoro-3-(trifluoromethyl)) show faster kinetics .

Biological Activity

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound (CAS No.: 190774-52-8) is characterized by its unique trifluoromethyl and fluorine substituents, which enhance its reactivity and biological activity. The synthesis typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions to yield the isocyanate derivative.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Anticancer Activity : Studies have shown that compounds containing isocyanate groups exhibit promising anticancer properties. For instance, derivatives of isocyanates have been evaluated for their ability to inhibit cancer cell proliferation in various models, including human cancer cell lines such as A375 and HT-29, demonstrating moderate to high anti-proliferative activities.
  • Anti-inflammatory Effects : The compound has also been noted for its potential in modulating inflammatory responses. Research indicates that it can suppress cytokine production in immune cells, which may be beneficial in treating autoimmune diseases.
  • Neurological Applications : There is emerging evidence suggesting that isocyanates like this one may play a role in neuroprotection and could be investigated for therapeutic strategies against neurodegenerative diseases.

Anticancer Activity

A study evaluating various derivatives of phenyl isocyanates found that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like Sorafenib. The following table summarizes the IC50 values obtained from cytotoxic assays:

CompoundCell LineIC50 (µM)Comparison
This compoundA3751.12Superior to Sorafenib
This compoundHT-29>80Ineffective
SorafenibA37513.5Reference

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was explored through in vitro assays measuring cytokine levels in stimulated macrophages. The results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound:

TreatmentTNF-α (pg/ml)IL-6 (pg/ml)
Control150200
This compound (10 µM)80120

Case Studies

  • Case Study on Cancer Cell Lines : In a comparative study involving various phenyl isocyanates, it was found that the introduction of trifluoromethyl groups significantly enhanced the cytotoxic effects against melanoma cells (A375), suggesting a structure-activity relationship that merits further investigation.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and reduced inflammatory markers, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-3-(trifluoromethyl)phenyl isocyanate?

The synthesis typically involves halogenation and isocyanate formation. For example, derivatives like 4-chloro-3-(trifluoromethyl)phenyl isocyanate are synthesized via reactions of chlorinated precursors with acetic anhydride or phosgene analogues . A general approach includes:

  • Step 1: Halogenation of a trifluoromethyl-substituted aromatic precursor (e.g., using Cl₂ or SOCl₂).
  • Step 2: Conversion to the isocyanate group via reaction with phosgene, trichloromethyl chloroformate, or safer alternatives like DPPA (diphenylphosphoryl azide).
  • Step 3: Purification via distillation or chromatography to achieve >98% purity .

Q. How can researchers characterize this compound using spectroscopic methods?

  • ¹H/¹³C NMR: Identify fluorine coupling patterns (e.g., splitting due to adjacent CF₃ groups) and isocyanate carbon signals (~120–130 ppm for NCO) .
  • IR Spectroscopy: Confirm the isocyanate group via a sharp peak at ~2250–2270 cm⁻¹ (N=C=O stretch) .
  • Mass Spectrometry: Use high-resolution MS to verify molecular weight (C₈H₃F₄NO: 205.1091 g/mol) and isotopic patterns from fluorine .

Q. What are the typical applications of this compound in medicinal chemistry?

It serves as a key intermediate in kinase inhibitor synthesis. For example:

  • Sorafenib Intermediate: Used to introduce trifluoromethylphenyl urea moieties via reaction with amines .
  • Chiral Derivatization: Forms carbamates for HPLC-based enantiomer resolution (e.g., cholesterol derivatives) .

Advanced Research Questions

Q. How can researchers mitigate hazards associated with handling this compound?

  • Safety Protocols: Use closed systems and inert atmospheres (N₂/Ar) to minimize inhalation risks.
  • Personal Protective Equipment (PPE): Wear gloves (nitrile), face shields, and ABEK respirators due to acute toxicity (Skin/Irrit. 2, Sens. 1A) .
  • Waste Disposal: Quench residual isocyanate with ethanol/water mixtures to form ureas before disposal .

Q. What strategies optimize reaction yields in isocyanate-mediated couplings?

  • Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate urea formation.
  • Solvent Selection: Non-polar solvents (e.g., THF, toluene) improve electrophilicity of the NCO group.
  • Temperature Control: Reactions at 0–5°C reduce side reactions (e.g., trimerization to isocyanurates) .
    Example: A 95% yield was achieved for a related urea derivative using optimized stoichiometry (1:1.05 amine:isocyanate) and low-temperature conditions .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC with UV/Vis Detection: Monitor degradation (e.g., hydrolysis to amines) using C18 columns and acetonitrile/water gradients .
  • Karl Fischer Titration: Quantify moisture content (<0.1% to prevent hydrolysis) .
  • Stability Studies: Store at –20°C under argon; shelf-life exceeds 12 months with <2% decomposition .

Q. How can contradictions in reactivity data be resolved?

Discrepancies in reported reactivity (e.g., toward amines vs. alcohols) may arise from:

  • Electronic Effects: The electron-withdrawing CF₃ group enhances NCO electrophilicity, but steric hindrance from the 2-fluoro substituent can slow reactions .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) may deactivate the isocyanate via coordination, while non-polar solvents enhance reactivity .
  • Validation: Cross-reference kinetic data with DFT calculations (e.g., Fukui indices for electrophilic attack) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Reactant of Route 2
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2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

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